molecular formula C9H24Si3 B168028 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane CAS No. 1627-99-2

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane

Cat. No.: B168028
CAS No.: 1627-99-2
M. Wt: 216.54 g/mol
InChI Key: ICSWLKDKQBNKAY-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane is a silicon-containing organic compound with the molecular formula C6H18Si3. It is a member of the trisiloxane family, characterized by the presence of three silicon atoms in a cyclic structure. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane compound reacts with a silane compound in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and practical method for producing this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of high-purity starting materials and stringent quality control measures ensures the consistent production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and silylating agents like chlorosilanes. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various functionalized trisiloxanes. These products have diverse applications in materials science, catalysis, and chemical synthesis .

Scientific Research Applications

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds confer unique chemical properties, such as high thermal stability and resistance to oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its silicon-containing functional groups. These interactions can modulate biological pathways and processes, making the compound useful in biomedical research and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane include:

Uniqueness

This compound is unique due to its cyclic structure, which imparts high thermal stability and resistance to oxidation. This makes it particularly useful in applications requiring durable and stable materials, such as in the production of silicone polymers and coatings .

Properties

IUPAC Name

1,1,3,3,5,5-hexamethyl-1,3,5-trisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSWLKDKQBNKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167440
Record name 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-99-2
Record name 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane

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